N,9-dipropylpurin-2-amine
Description
N,9-Dipropylpurin-2-amine is a 2,6,9-trisubstituted purine derivative with a molecular formula of C₁₁H₁₇N₅ (InChIKey: NSIIYUZBJILXTR-UHFFFAOYSA-N) . The compound features two propyl groups attached to the purine core at the N-2 and C-9 positions (Figure 1). Its structure enables diverse intermolecular interactions, including hydrogen bonding via the amine group and hydrophobic interactions through the alkyl chains. The compound’s physicochemical properties, such as moderate lipophilicity (logP ~2.5) and molecular weight (231.29 g/mol), make it a candidate for pharmaceutical exploration, particularly in kinase inhibition or nucleotide analog research .
Properties
CAS No. |
91194-67-1 |
|---|---|
Molecular Formula |
C11H17N5 |
Molecular Weight |
219.29 g/mol |
IUPAC Name |
N,9-dipropylpurin-2-amine |
InChI |
InChI=1S/C11H17N5/c1-3-5-12-11-13-7-9-10(15-11)16(6-4-2)8-14-9/h7-8H,3-6H2,1-2H3,(H,12,13,15) |
InChI Key |
NSIIYUZBJILXTR-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=NC=C2C(=N1)N(C=N2)CCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,9-dipropylpurin-2-amine typically involves the alkylation of purine derivatives. One common method is the reaction of purine with propyl halides in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: N,9-dipropylpurin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the propyl groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Formation of oxidized purine derivatives.
Reduction: Formation of reduced purine derivatives.
Substitution: Formation of substituted purine derivatives with different alkyl or aryl groups.
Scientific Research Applications
N,9-dipropylpurin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex purine derivatives.
Biology: Studied for its potential role in modulating biological processes, particularly those involving nucleotides.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N,9-dipropylpurin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit or activate enzymes involved in nucleotide metabolism, thereby affecting cellular processes.
Comparison with Similar Compounds
Structural Modifications and Key Differences
The following table summarizes critical differences between N,9-dipropylpurin-2-amine and related purine derivatives:
Crystallographic and Intermolecular Interactions
- This compound : Predicted to form weak C–H∙∙∙N hydrogen bonds and van der Waals interactions due to flexible alkyl chains, leading to less dense crystal packing compared to aromatic analogs .
- N-Benzyl-9-isopropylpurin-6-amine : Exhibits N–H∙∙∙N hydrogen-bonded dimers and C–H∙∙∙π interactions, stabilizing a 3D network (space group P2₁/c) .
- 2-Chloro-9-isopropyl-N,N-dimethylpurin-6-amine: Chloro and dimethylamino groups create a planar molecular arrangement, with R-factor = 0.038 in X-ray studies .
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